1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid is a synthetic organic compound. Currently, there is limited information available regarding its natural occurrence. Based on the structural features and the available literature, it can be classified as a carboxylic acid derivative containing both a morpholine and a cyclohexane ring. This compound has been identified as a key intermediate in the synthesis of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a potent and orally active very late antigen-4 (VLA-4) antagonist. []
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 256.3 g/mol. This compound has garnered interest in various scientific fields due to its unique structure and potential biological activities, particularly as a building block in chemical synthesis and for its therapeutic properties.
The compound is synthesized from cyclohexanecarboxylic acid and morpholine-4-carboxamide, often utilizing activating agents like dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid falls under the category of carboxylic acids and amides, specifically classified as an amino acid derivative due to the presence of both amine and carboxylic functional groups in its structure.
The synthesis of 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid typically involves several key steps:
The synthesis can be monitored using techniques like nuclear magnetic resonance spectroscopy to confirm the formation of the desired product and assess its purity.
The molecular structure of 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid features a cyclohexane ring with a carboxylic acid group and a morpholine moiety attached through an amide bond. The structural formula can be expressed as:
This structure contributes to its chemical reactivity and potential biological interactions.
The compound's unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anti-inflammatory activities. Detailed studies are ongoing to elucidate the exact pathways involved in its biological activity.
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits typical properties of carboxylic acids, such as acidity and reactivity towards nucleophiles. Its ability to form amide bonds makes it valuable in synthetic chemistry .
1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid has several significant applications:
Classical condensation methods between cyclohexanecarboxylic acid derivatives and morpholine-4-carbonyl precursors dominate the synthesis of this target compound. Acid chlorides of cyclohexanecarboxylic acid react efficiently with morpholine-4-carboxamide under Schotten-Baumann conditions, typically at 0–5°C in biphasic solvent systems (e.g., water/dichloromethane) with aqueous sodium hydroxide maintaining pH 9–11 [5]. This method achieves moderate yields (65–75%) but requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride intermediate.
Alternative approaches employ carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) as an additive. These reactions proceed in anhydrous aprotic solvents like tetrahydrofuran or dimethylformamide at room temperature, yielding 70–85% product after 12–24 hours. A significant limitation is the difficult removal of urea byproducts during purification, necessitating multiple crystallizations or chromatographic steps [5] [9]. Ester-activated routes involve transamidation of cyclohexanecarboxylic acid alkyl esters (methyl or ethyl) with morpholine-4-carboxamide under Lewis acid catalysis (e.g., titanium(IV) isopropoxide) at elevated temperatures (80–100°C). Though this avoids sensitive intermediates, reaction times extend beyond 48 hours with conversion rates below 60% without optimized catalysis [6].
Table 1: Traditional Amidation Approaches Comparison
Activating Agent | Conditions | Yield (%) | Key Limitation |
---|---|---|---|
Acid chloride | 0–5°C, pH 9–11, H₂O/CH₂Cl₂ | 65–75 | Hydrolysis sensitivity |
DCC/HOBt | RT, 12–24h, DMF | 70–85 | Urea byproduct removal |
Ester + Ti(OⁱPr)₄ | 80–100°C, 48h | 50–60 | Extended reaction time |
Stereocontrol at the cyclohexane ring presents significant synthetic challenges. Enantioselective hydrogenation of unsaturated precursors leverages chiral ruthenium catalysts. Ru-BINAP complexes catalyze asymmetric hydrogenation of enol ester intermediates derived from cyclohexanone and morpholine-4-carboxylic acid, achieving enantiomeric excess (ee) up to 92% under 50–100 bar H₂ pressure in methanol at 60°C [1] [7]. Catalyst loadings of 0.5–1.0 mol% prove optimal, with higher loadings promoting over-reduction.
Dynamic kinetic resolution strategies exploit racemization at the α-carbon of keto acids. Palladium catalysts supported on carbon or alumina enable simultaneous racemization and enantioselective amidation when combined with chiral ligands (e.g., (S)-DTBM-SEGPHOS). This one-pot protocol converts racemic 1-(chlorocarbonyl)cyclohexane-1-carboxylic acid to the target amide with 85% ee and 90% isolated yield within 6 hours at 50°C [3] [5]. Biocatalytic approaches using lipases (Candida antarctica Lipase B immobilized on acrylic resin) facilitate amide bond formation in non-aqueous media. While stereoselectivity reaches >99% ee, yields remain low (30–40%) due to substrate solubility limitations in cyclohexane or tert-butyl methyl ether solvents [5].
Table 2: Stereoselective Catalytic Methods
Catalyst System | ee (%) | Pressure/Temp | Reaction Time |
---|---|---|---|
Ru-(S)-BINAP | 88–92 | 50–100 bar H₂, 60°C | 12h |
Pd/(S)-DTBM-SEGPHOS | 85 | 1 atm, 50°C | 6h |
CALB (immobilized) | >99 | 1 atm, 35°C | 72h |
Solid-phase synthesis enables rapid purification, particularly valuable for generating compound libraries. Wang resin-linked cyclohexane-1-carboxylic acid serves as the anchor, with amidation occurring via morpholine-4-carbonyl chloride in DMF containing N,N-diisopropylethylamine. After 2 hours at room temperature, cleavage with 95% trifluoroacetic acid liberates the product in 75–80% overall yield and >95% purity. This approach circumvents intermediate isolation but requires specialized equipment for resin handling [9].
Microwave irradiation drastically accelerates solution-phase synthesis. Cyclohexanecarboxylic acid and morpholine-4-carboxylic acid react directly with O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) as the activator under pulsed irradiation (100–150 W, 80–100°C). Reaction completion occurs within 10–15 minutes versus 12–24 hours conventionally, though scale-up remains limited to <50 mmol due to microwave cavity restrictions. Continuous-flow microwave reactors address this limitation, achieving kilogram-scale production with identical kinetics at flow rates of 10–20 L/h [6]. Solvent-free mechanochemical approaches utilize ball milling, where stoichiometric reactants and potassium carbonate base undergo high-energy grinding. Yields of 70–75% are obtained after 30 minutes without solvent, significantly reducing waste generation [5].
Crystallization optimization resolves challenges from residual morpholine and diastereomeric impurities. Water/ethanol mixtures (1:3 v/v) provide optimal crystal growth below 10°C, yielding needle-shaped crystals of >99.5% purity after two recrystallizations. Trans-diastereomers preferentially crystallize, enabling stereochemical enrichment from 85:15 to 98:2 dr ratios [1] [3].
Chromatographic purification employs reverse-phase C18 silica with isocratic elution (acetonitrile:water:trifluoroacetic acid, 45:54.9:0.1). This effectively separates hydrolytic byproducts like cyclohexane-1,1-dicarboxylic acid monoamide, achieving >99% purity in a single pass at preparative scale. Countercurrent chromatography using ethyl acetate/water/butanol (4:5:1 v/v/v) systems offers a scalable alternative without solid supports, yielding 85–90% recovery with solvent recyclability [6].
Table 3: Purification Performance Metrics
Technique | Solvent System | Purity (%) | Recovery (%) |
---|---|---|---|
Recrystallization | Ethanol/water (3:1) | 99.5 | 65–70 |
Prep. HPLC | CH₃CN/H₂O/TFA (45:54.9:0.1) | >99 | 80–85 |
Countercurrent | EtOAc/H₂O/BuOH (4:5:1) | 98.5 | 85–90 |
Drying protocols critically influence stability. Lyophilization from tert-butanol/water co-solvents produces amorphous powders with <0.5% residual solvents, while vacuum tray drying below 40°C yields crystalline material suitable for long-term storage. Karl Fischer titration confirms water content below 0.1% in lyophilized product, preventing hydrolysis during storage [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: